N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16391358
InChI: InChI=1S/C16H21N3O4S2/c1-18(2)11-4-6-12(7-5-11)19-13-9-25(21,22)10-14(13)24-16(19)17-15(20)8-23-3/h4-7,13-14H,8-10H2,1-3H3
SMILES:
Molecular Formula: C16H21N3O4S2
Molecular Weight: 383.5 g/mol

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

CAS No.:

Cat. No.: VC16391358

Molecular Formula: C16H21N3O4S2

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide -

Specification

Molecular Formula C16H21N3O4S2
Molecular Weight 383.5 g/mol
IUPAC Name N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide
Standard InChI InChI=1S/C16H21N3O4S2/c1-18(2)11-4-6-12(7-5-11)19-13-9-25(21,22)10-14(13)24-16(19)17-15(20)8-23-3/h4-7,13-14H,8-10H2,1-3H3
Standard InChI Key JJZADZFAYVHOKE-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COC

Introduction

Key Structural Features:

  • Core Framework: A tetrahydrothieno[3,4-d] thiazole ring system.

  • Substituents:

    • A dimethylamino group attached to a phenyl ring.

    • A methoxyacetamide moiety linked via an imine bond.

    • A sulfone group contributing to its electron-withdrawing properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact molecule are not readily available in the provided data, similar thiazole derivatives are synthesized using the following general steps:

  • Formation of the Thiazole Core:

    • Starting from thiourea and α-halo ketones or aldehydes.

    • Cyclization under acidic or basic conditions.

  • Functionalization:

    • Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.

    • Sulfonation to add the sulfone group.

  • Coupling with Methoxyacetamide:

    • Typically achieved through amide bond formation using coupling agents like EDCI or DCC.

These steps may require optimization for yield and purity, particularly for pharmaceutical-grade products.

Potential Pharmacological Uses

Thiazole derivatives are widely studied for their biological activities due to their versatile chemical properties:

  • Antimicrobial Activity: Many thiazole-based compounds exhibit antibacterial and antifungal properties.

  • Anticancer Potential: The presence of electron-donating (dimethylamino) and electron-withdrawing (sulfone) groups can enhance interactions with biological targets like enzymes or DNA.

  • Anti-inflammatory Properties: Similar compounds have been shown to inhibit pathways like 5-lipoxygenase (5-LOX).

In Silico Docking Studies

Computational studies could predict binding affinities of this compound to biological targets such as enzymes or receptors involved in disease pathways.

Challenges:

  • Synthesis may involve multiple steps with potential side reactions.

  • Purification of intermediates can be labor-intensive.

Future Research:

  • Further biological evaluation is required to confirm therapeutic potential.

  • Structural modifications could optimize activity and reduce toxicity.

This comprehensive review highlights the importance of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-methoxyacetamide as a candidate for further research in medicinal chemistry.

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